1,5-Bis(4-chlorophenyl)biguanide hydrochloride
Overview
Description
1,5-Bis(4-chlorophenyl)biguanide hydrochloride is a chemical compound with the molecular formula C14H13Cl2N5·HCl. It is known for its role as an impurity in the synthesis of proguanil hydrochloride, an antimalarial drug. This compound is also referred to as Proguanil Related Compound C .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Bis(4-chlorophenyl)biguanide hydrochloride can be synthesized through the reaction of 4-chlorophenylbiguanide with hydrochloric acid. The reaction typically involves the following steps:
Starting Materials: 4-chloroaniline and dicyandiamide.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Purification: The product is purified through recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to accommodate the increased volume of reactants.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(4-chlorophenyl)biguanide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of chlorinated aromatic compounds.
Reduction: May produce partially or fully reduced derivatives.
Substitution: Results in the replacement of chloro groups with nucleophiles.
Scientific Research Applications
1,5-Bis(4-chlorophenyl)biguanide hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in proguanil hydrochloride.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its role as an impurity in antimalarial drugs and its potential effects on drug efficacy and safety.
Industry: Utilized in the quality control and assurance processes in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 1,5-Bis(4-chlorophenyl)biguanide hydrochloride is not well-documented, but it is believed to involve interactions with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes, leading to disruptions in metabolic pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1,5-Bis(4-chlorophenyl)biguanide hydrochloride can be compared with other similar compounds, such as:
Proguanil Hydrochloride: An antimalarial drug with a similar structure but different pharmacological properties.
Chlorhexidine: A biguanide compound used as an antiseptic with broad-spectrum antimicrobial activity.
1-(4-Chlorophenyl)biguanide: A related compound with similar chemical properties but different applications.
The uniqueness of this compound lies in its specific role as an impurity in proguanil hydrochloride synthesis and its potential biological activities.
Properties
IUPAC Name |
(1E)-1-[amino-(4-chloroanilino)methylidene]-2-(4-chlorophenyl)guanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N5.ClH/c15-9-1-5-11(6-2-9)19-13(17)21-14(18)20-12-7-3-10(16)4-8-12;/h1-8H,(H5,17,18,19,20,21);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWJYBHXNHZDOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=NC(=NC2=CC=C(C=C2)Cl)N)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C(=N/C(=NC2=CC=C(C=C2)Cl)N)/N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13590-98-2 | |
Record name | Imidodicarbonimidic diamide, N,N′-bis(4-chlorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13590-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ST-39008 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013590982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-bis(4-chlorophenyl)-imidodicarbonimidic diamide hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ST-39008 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00AZ53Z27P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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